1-(10H-phenothiazin-2-yl)ethanol
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Overview
Description
1-(10H-Phenothiazin-2-yl)ethanol is a chemical compound with the molecular formula C14H13NOS and a molecular weight of 243.32 g/mol . It is a derivative of phenothiazine, a tricyclic compound known for its diverse applications in medicinal chemistry and material science . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Mechanism of Action
Target of Action
Phenothiazine derivatives have been reported to exhibit anticancer activity . They are potential cell cycle blockers , suggesting that their targets could be proteins involved in cell cycle regulation.
Mode of Action
Phenothiazine derivatives have been shown to interact with their targets and cause changes that lead to cell cycle arrest . This implies that 1-(10H-phenothiazin-2-yl)ethanol might interact with its targets in a similar manner, leading to changes in cell cycle progression.
Biochemical Pathways
Given that phenothiazine derivatives can act as cell cycle blockers , it is plausible that this compound may affect pathways related to cell cycle regulation. The downstream effects could include inhibition of cell proliferation and induction of cell death.
Result of Action
Based on the reported effects of phenothiazine derivatives, it can be inferred that this compound may lead to cell cycle arrest , potentially resulting in inhibited cell proliferation and induced cell death.
Preparation Methods
The synthesis of 1-(10H-phenothiazin-2-yl)ethanol typically involves the reaction of phenothiazine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid or aluminum chloride, to facilitate the formation of the ethanol derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(10H-phenothiazin-2-yl)ethanol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane . The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .
Scientific Research Applications
1-(10H-phenothiazin-2-yl)ethanol has several scientific research applications:
Comparison with Similar Compounds
1-(10H-phenothiazin-2-yl)ethanol can be compared with other phenothiazine derivatives, such as:
Properties
IUPAC Name |
1-(10H-phenothiazin-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c1-9(16)10-6-7-14-12(8-10)15-11-4-2-3-5-13(11)17-14/h2-9,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJSSFKWEIGNKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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